molecular formula C15H16N2O2S B349787 N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide CAS No. 1060352-13-7

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide

Cat. No.: B349787
CAS No.: 1060352-13-7
M. Wt: 288.4g/mol
InChI Key: KTSFMZPLEUQKQJ-UHFFFAOYSA-N
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Description

N-(4-(2-(Dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide is a high-purity chemical compound intended solely for research use in laboratory settings. It is not for diagnostic or therapeutic use in humans. This molecule features a thiophene-2-carboxamide core, a privileged structure in medicinal chemistry known for its versatile biological activity and presence in pharmacologically active compounds . The compound's molecular structure integrates a thiophene ring linked via a carboxamide group to a para-substituted phenyl ring bearing a 2-(dimethylamino)-2-oxoethyl side chain. This specific architecture, combining electron-rich heterocyclic and aromatic systems with a polar dimethylamino carbonyl moiety, makes it a valuable intermediate for constructing more complex molecules and a candidate for screening in drug discovery programs. Its structural similarity to carboxamide-based compounds investigated as negative allosteric modulators of GPCRs, particularly the dopamine D2 receptor (D2R), suggests potential application in neuroscience research . Furthermore, analogous thiophene carboxamide scaffolds have been explored in other research contexts, including as inhibitors of enzymes like ubiquitin-specific protease 7, indicating its potential relevance in oncology and chemical biology . Researchers can utilize this compound as a building block for synthetic chemistry, a starting point for structure-activity relationship (SAR) studies, or as a probe for identifying novel biological targets. We provide this product with comprehensive analytical data to ensure identity and purity, supporting the rigorous demands of scientific investigation.

Properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-17(2)14(18)10-11-5-7-12(8-6-11)16-15(19)13-4-3-9-20-13/h3-9H,10H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSFMZPLEUQKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene-2-Carboxylic Acid Activation

Thiophene-2-carboxylic acid is activated to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–25°C. The reactive intermediate is then coupled with 4-(2-(dimethylamino)-2-oxoethyl)aniline in the presence of a base such as triethylamine (Et₃N) or pyridine.

Reaction Conditions :

  • Solvent : DCM or tetrahydrofuran (THF).

  • Temperature : 0°C to room temperature.

  • Yield : 60–75%.

Mechanistic Insight :
Activation converts the carboxylic acid into a more electrophilic species, facilitating nucleophilic attack by the aniline’s amine group. The dimethylamino ketone side chain remains stable under these mild conditions.

Alternative Activation via Mixed Carbonate Intermediates

To avoid harsh chlorinating agents, carbodiimide-based coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are employed with hydroxybenzotriazole (HOBt) as an additive.

Typical Protocol :

  • Thiophene-2-carboxylic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are stirred in DMF at 0°C.

  • 4-(2-(Dimethylamino)-2-oxoethyl)aniline (1.05 equiv) is added dropwise.

  • The mixture is warmed to room temperature and stirred for 12–18 hours.

Yield : 70–85%.

Advantages :

  • Reduced side reactions compared to acyl chlorides.

  • Compatibility with acid-sensitive functional groups.

Convergent Synthesis from Pre-Functionalized Intermediates

Suzuki-Miyaura Cross-Coupling for Thiophene Assembly

Aryl halide intermediates enable modular construction of the thiophene core. For example, 2-bromothiophene is coupled with a boronic ester-functionalized phenylacetamide derivative under palladium catalysis.

Representative Reaction :

2-Bromothiophene+4-(2-(Dimethylamino)-2-oxoethyl)phenylboronic acidPd(PPh₃)₄, Na₂CO₃Target Compound\text{2-Bromothiophene} + \text{4-(2-(Dimethylamino)-2-oxoethyl)phenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Target Compound}

Conditions :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Base : Sodium carbonate (2.0 equiv).

  • Solvent : Toluene/ethanol/water (4:1:1).

  • Yield : 50–65%.

Limitations :

  • Requires pre-synthesis of boronic acid intermediates.

  • Sensitivity to oxygen and moisture.

Optimization of the Dimethylamino Ketone Side Chain

Reductive Amination Approach

The dimethylamino group is introduced via reductive amination of 4-(2-oxoethyl)phenyl thiophene-2-carboxamide with dimethylamine.

Procedure :

  • 4-(2-Oxoethyl)phenyl thiophene-2-carboxamide (1.0 equiv) and dimethylamine (2.0 equiv) are stirred in methanol.

  • Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) is added at 0°C.

  • The reaction is quenched with aqueous NH₄Cl after 6 hours.

Yield : 55–70%.

Side Reactions :

  • Over-reduction of the ketone to a secondary alcohol.

  • Competitive formation of tertiary amines with excess dimethylamine.

Protection-Deprotection Strategies

To prevent undesired reactions at the ketone group, tert-butyldimethylsilyl (TBS) protection is employed during intermediate steps.

Example :

  • TBS-protected 4-(2-hydroxyethyl)phenyl thiophene-2-carboxamide is oxidized to the ketone using Dess-Martin periodinane.

  • The TBS group is removed with tetra-n-butylammonium fluoride (TBAF).

Yield : 80–90% for oxidation; 95% for deprotection.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield Range
Acyl Chloride CouplingHigh reactivity, short reaction timesSensitivity to moisture; side reactions60–75%
Carbodiimide-MediatedMild conditions; fewer side productsHigher cost of reagents70–85%
Suzuki-Miyaura CouplingModularity; late-stage diversificationRequires pre-functionalized intermediates50–65%
Reductive AminationDirect introduction of dimethylamino groupRisk of over-reduction55–70%

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The dimethylamino-oxoethyl group distinguishes this compound from other thiophene carboxamides. Key comparisons include:

Table 1: Substituent Impact on Melting Points and Yields
Compound (ID) Substituent(s) Melting Point (°C) Yield (%) Key Features
Target Compound Dimethylamino-oxoethyl Not reported Not reported Electron-donating group, moderate polarity
Compound 15 () Hydrazinocarbonyl >300 84 High thermal stability, strong H-bonding
N-(2-Nitrophenyl) analog () Nitro group 397 Not reported Electron-withdrawing, planar structure
N-(4-Chlorophenyl) analog () Chlorophenyl Not reported Not reported Lipophilic, enhances membrane permeation

Analysis :

  • The dimethylamino-oxoethyl group likely confers intermediate polarity compared to nitro (electron-withdrawing) and chlorophenyl (lipophilic) substituents.
  • High melting points in nitro and hydrazinocarbonyl analogs (e.g., >300°C for compound 15) suggest strong intermolecular interactions (e.g., hydrogen bonding), whereas the dimethylamino group may reduce crystallinity due to steric hindrance.

Structural and Conformational Differences

The dihedral angle between the thiophene and phenyl rings influences molecular planarity and target binding.

Table 2: Dihedral Angle Comparisons
Compound (ID) Dihedral Angle (°) Substituent Impact
N-(2-Nitrophenyl) analog () 8.50–13.53 Moderate planarity due to nitro group
Target Compound Not reported Likely larger angle due to bulky dimethylamino-oxoethyl group

Analysis :

Analysis :

  • Bulky groups (e.g., adamantyl in ) enhance anti-tubercular activity, suggesting the dimethylamino-oxoethyl group in the target compound may similarly improve target engagement through steric or electronic effects.
  • Fluorinated analogs () show high purity (99.05%) and antibacterial activity, highlighting the role of electronegative substituents in target specificity .

Analysis :

  • Microwave-assisted synthesis () improves yields (52–84%) compared to traditional reflux methods. The target compound’s synthesis may benefit from similar optimization.

Biological Activity

N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and neuroprotection. This article synthesizes various research findings on its biological activity, including its mechanisms of action, efficacy in different models, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N 4 2 dimethylamino 2 oxoethyl phenyl thiophene 2 carboxamide\text{N 4 2 dimethylamino 2 oxoethyl phenyl thiophene 2 carboxamide}

This compound features a thiophene ring, which is known for its biological activity, along with a dimethylamino group that enhances its pharmacological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Histone Deacetylase Inhibition : Compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent gene expression modulation. For instance, a related compound demonstrated potent inhibitory activity against human class I HDAC isoforms, inducing apoptosis in cancer cell lines .
  • Neuroprotective Effects : In studies involving oxidative stress-induced neuronal cell death, derivatives with similar functional groups have been observed to significantly suppress cell death. This suggests potential neuroprotective applications .
  • Antitumor Activity : The compound's structural analogs have shown promising antitumor effects in xenograft models, indicating that they may effectively target tumor cells while sparing normal cells .

Antitumor Activity

A study examined the antitumor efficacy of related compounds in various cancer models. The results indicated:

CompoundTumor ModelEfficacyMechanism
Compound ASKM-1 (myelodysplastic syndrome)HighHDAC inhibition
Compound BXenograft modelsModerateInduction of apoptosis
This compoundTBDTBDTBD

The specific activity of this compound remains to be fully characterized in direct comparisons.

Neuroprotective Studies

In neuroprotective assays, compounds with similar structures were evaluated for their ability to prevent neuronal cell death:

CompoundCell TypeAssay TypeResult
Compound CNeuronal cellsLactate dehydrogenase assaySignificant protection against oxidative stress
This compoundTBDTBDTBD

These findings suggest a promising avenue for further exploration into the neuroprotective capabilities of this compound.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies on related compounds indicate favorable profiles with low toxicity levels:

  • Absorption : Good oral bioavailability.
  • Metabolism : Minimal differences in metabolic pathways across species.
  • Toxicity : Low inhibition on hERG channels (IC50 = 34.6 µM), suggesting a reduced risk for cardiac side effects .

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